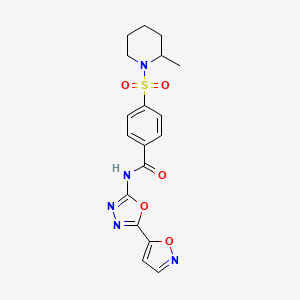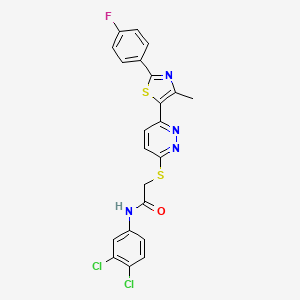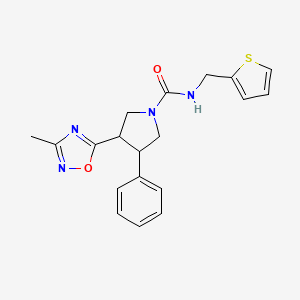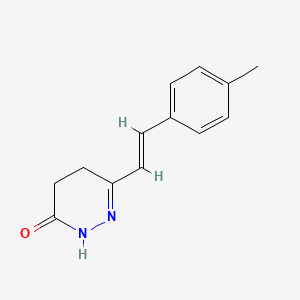
6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone” is a novel pyridazin-3(2H)-one derivative . It has been synthesized and characterized by FT-IR, UV–vis, 1H- and 13C NMR, TGA/DTA thermal analysis and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in the crystal structure of the compound. Unfortunately, the specific details of the molecular structure are not provided in the search results.科学的研究の応用
Synthesis and Characterization
6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has been synthesized and characterized through various techniques including FT-IR, UV–vis, 1H- and 13C NMR, TGA/DTA thermal analysis, and single-crystal X-ray diffraction. Advanced computational methods like DFT/B3LYP with 6–31+G (d,p) basis set have been employed to calculate the molecular geometry, vibrational frequencies, electronic absorption spectra, chemical shift values, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) surface maps. This rigorous characterization affirms the compound's stability and provides a foundation for exploring its potential applications in material science and pharmacology (Daoui et al., 2021).
Chemical Reactivity and Modification
The chemical structure of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone allows for various modifications, leading to the creation of a range of derivatives with potential pharmacological activities. These modifications can involve nucleophilic substitution reactions that introduce different functional groups, enhancing the molecule's reactivity and possibly its bioactivity. Sequential nucleophilic aromatic substitution processes have been demonstrated as effective methods for synthesizing polysubstituted pyridazinones, showcasing the compound's versatility as a scaffold in drug discovery (Pattison et al., 2009).
Potential Pharmacological Applications
The structural motif of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is present in various compounds exhibiting significant pharmacological activities, including platelet aggregation inhibition and hypotensive effects. This suggests its potential utility in developing new therapeutic agents aimed at cardiovascular diseases. The specific pharmacological effects observed with certain derivatives highlight the importance of this chemical structure in medicinal chemistry research (Thyes et al., 1983).
Molecular Solubility and Drug Formulation
Understanding the solubility and thermodynamic behavior of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives is crucial for drug formulation. Studies have explored the solubility of related pyridazinone derivatives in various solvents, providing insights into their solvation behavior and potential bioavailability challenges. Such research is vital for developing effective drug delivery systems for compounds with low water solubility, ensuring their therapeutic efficacy (Shakeel et al., 2017).
特性
IUPAC Name |
3-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-2-4-11(5-3-10)6-7-12-8-9-13(16)15-14-12/h2-7H,8-9H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRXRGNLTUGNFP-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NNC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

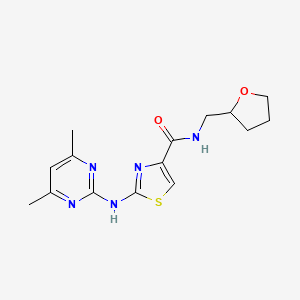
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2977831.png)
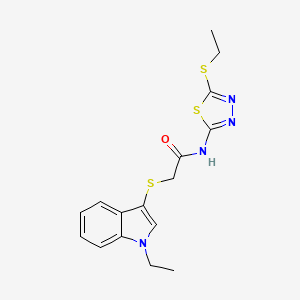
![1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide](/img/structure/B2977833.png)
![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)
![2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2977836.png)
![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)
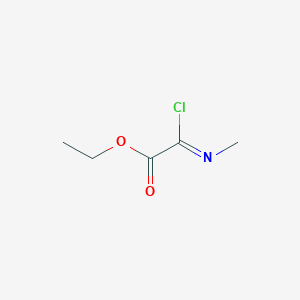
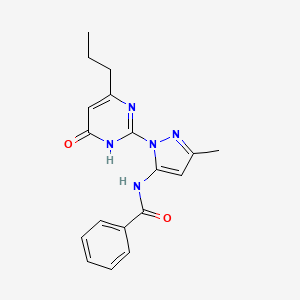
![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)
![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)
